molecular formula C12H9F3N2O2 B1674699 Leflunomide CAS No. 75706-12-6

Leflunomide

カタログ番号 B1674699
CAS番号: 75706-12-6
分子量: 270.21 g/mol
InChIキー: VHOGYURTWQBHIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leflunomide is an immunosuppressive drug used to relieve symptoms caused by active rheumatoid arthritis, such as inflammation, swelling, stiffness, and joint pain . It works by stopping the body from producing too many of the immune cells that are responsible for the swelling and inflammation . The chemical name for leflunomide is N-(4’-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide .


Molecular Structure Analysis

Leflunomide has a molecular formula of C12H9F3N2O2 . It is a pyrimidine synthesis inhibitor . The interactions of teriflunomide, the active metabolite of leflunomide, with tyrosine and arginine involve principally the amide fragment of teriflunomide .


Chemical Reactions Analysis

Leflunomide has been shown to induce the transcription of CYP1A1, CYP1A2, and NQO1 . It is rapidly metabolized to its active form, A77 1726 .


Physical And Chemical Properties Analysis

Leflunomide has a density of 1.4±0.1 g/cm3, a boiling point of 289.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 61.0±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 194.1±3.0 cm3 .

科学的研究の応用

  • Rheumatoid Arthritis Treatment

    • Application : Leflunomide is a disease-modifying antirheumatic drug (DMARD) used for the treatment of active moderate-to-severe rheumatoid arthritis (RA) to improve physical function and to slow the progression of structural damage associated with the disease .
    • Method : Leflunomide is administered orally. It works by inhibiting dihydroorotate dehydrogenase, an enzyme responsible for de novo synthesis of pyrimidine containing ribonucleotides . This inhibition results in decreased pyrimidine nucleotide pools, thereby inducing cell-cycle arrest and inhibition of lymphocyte clonal expansion in patients with RA .
    • Results : Clinical studies have shown that Leflunomide improves primary and secondary outcome measures with a satisfactory safety profile .
  • Psoriatic Arthritis Treatment

    • Application : Leflunomide is used in the treatment of psoriatic arthritis .
    • Method : Leflunomide is administered orally. It works by inhibiting dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines . This is particularly useful in psoriasis because skin cells are proliferating more quickly than normal .
    • Results : Clinical studies have shown that Leflunomide is effective in the treatment of psoriatic arthritis .
  • Topical Drug Delivery System

    • Application : Leflunomide has been formulated into a nanoemulgel for topical administration .
    • Method : A pseudo ternary phase diagram was created utilizing castor oil, Tween 20 as the surfactant, PEG 300 as a co-surfactant, and ethanol as the cosolvent. The Leflunomide nanoemulgel was created using spontaneous emulsification .
    • Results : The produced nanoemulgel was translucent and had a zeta potential of 26.12 mV and a particle size of 113.55 ± 1.73 nm. The improved formulation has a drug release rate of 98.13% ± 1.20% .
  • Reproductive Safety

    • Application : Studies have been conducted to assess the reproductive safety of Leflunomide .
    • Method : A critical review of human studies was performed to address the safety of Leflunomide in unintended exposures in pregnancy .
    • Results : The studies collectively showed no significant difference in the rates of malformations between exposed and unexposed pregnancies .
  • Treatment of Skin Disorders

    • Application : Leflunomide has been used in the treatment of skin disorders such as psoriasis and melanoma .
    • Method : Leflunomide-loaded solid lipid nanoparticles (SLNs) integrated with hydrogels have been developed. SLNs developed by microemulsion techniques were found ellipsoidal with 273.1 nm particle size and −0.15 mV zeta potential .
    • Results : The prepared LEF-SLNs loaded hydrogel showed ideal rheology, texture, occlusion, and spreadability for topical drug delivery .
  • Other Applications

    • Application : Leflunomide has been used in the treatment of various other conditions including systemic lupus erythematosus, juvenile idiopathic arthritis, dermatomyositis, and others .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Solid Tumors

    • Application : There have been reports on potential re-purposing of Leflunomide for treatment of solid tumors with tumor suppressor, PTEN, loss .
    • Method : In PTEN negative tumors, Leflunomide causes synthetic lethality potentially due to increased demand on pyrimidines in these faster growing cells .
    • Results : While the results are promising, more research is needed to fully understand its effects and potential applications .
  • Treatment of Polyoma BK Virus Nephropathy

    • Application : Leflunomide has been used in the treatment of Polyoma BK virus nephropathy .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Kimura’s Disease

    • Application : Leflunomide has been used in the treatment of Kimura’s disease .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Systemic Lupus Erythematosus

    • Application : Leflunomide has been used in the treatment of systemic lupus erythematosus .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Felty’s Syndrome

    • Application : Leflunomide has been used in the treatment of Felty’s syndrome .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Takayasu Arteritis

    • Application : Leflunomide has been used in the treatment of Takayasu arteritis .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Solid Tumors

    • Application : There have been reports on potential re-purposing of Leflunomide for treatment of solid tumors with tumor suppressor, PTEN, loss .
    • Method : In PTEN negative tumors, Leflunomide causes synthetic lethality potentially due to increased demand on pyrimidines in these faster growing cells .
    • Results : While the results are promising, more research is needed to fully understand its effects and potential applications .
  • Treatment of Polyoma BK Virus Nephropathy

    • Application : Leflunomide has been used in the treatment of Polyoma BK virus nephropathy .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Kimura’s Disease

    • Application : Leflunomide has been used in the treatment of Kimura’s disease .
    • Method : The method of application varies depending on the specific condition being treated. In general, Leflunomide is administered orally and works by inhibiting dihydroorotate dehydrogenase .
    • Results : The results vary depending on the specific condition being treated. In general, Leflunomide has shown promise in the treatment of these conditions .
  • Treatment of Systemic Lupus Erythematosus

    • Application : Leflunomide has been used in the treatment of systemic lupus erythematosus .

Safety And Hazards

Leflunomide can cause severe or fatal liver damage . It is contraindicated in patients with severe hepatic impairment . Common side effects include nausea, diarrhea, stomach pain, headache, abnormal liver function tests, thinning hair, back pain, weakness, rash, and high blood pressure . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

特性

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGYURTWQBHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023201
Record name Leflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 153 mg/L at 25 °C /Estimated/, 8.44e-02 g/L
Record name Leflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.25X10-6 mm Hg at 25 °C /Estimated/
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Leflunomide is a prodrug that is rapidly and almost completely metabolized following oral administration to its pharmacologically active metabolite, A77 1726. This metabolite is responsible for essentially all of the drug's activity in-vivo. The mechanism of action of leflunomide has not been fully determined, but appears to primarily involve regulation of autoimmune lymphocytes. It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression. In-vitro data indicates that leflunomide interferes with cell cycle progression by inhibiting dihydroorotate dehydrogenase (a mitochondrial enzyme involved in de novo pyrimidine ribonucleotide uridine monophosphate (rUMP)synthesis) and has antiproliferative activity. Human dihydroorotate dehydrogenase consists of 2 domains: an α/β-barrel domain containing the active site and an α-helical domain that forms a tunnel leading to the active site. A77 1726 binds to the hydrophobic tunnel at a site near the flavin mononucleotide. Inhibition of dihydroorotate dehydrogenase by A77 1726 prevents production of rUMP by the de novo pathway; such inhibition leads to decreased rUMP levels, decreased DNA and RNA synthesis, inhibition of cell proliferation, and G1 cell cycle arrest. It is through this action that leflunomide inhibits autoimmune T-cell proliferation and production of autoantibodies by B cells. Since salvage pathways are expected to sustain cells arrested in the G1 phase, the activity of leflunomide is cytostatic rather than cytotoxic. Other effects that result from reduced rUMP levels include interference with adhesion of activated lymphocytes to the synovial vascular endothelial cells, and increased synthesis of immunosuppressive cytokines such as transforming growth factor-β (TGF-β). Leflunomide is also a tyrosine kinase inhibitor. Tyrosine kinases activate signalling pathways leading to DNA repair, apoptosis and cell proliferation. Inhibition of tyrosine kinases can help to treating cancer by preventing repair of tumor cells., Leflunomide exhibits anit-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2)., It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interference with cell cycle progression. ... In vitro data indicate that leflunomide interferes with cell cycle progression by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase; there also is in vitro evidence that the drug inhibits protein tyrosine kinase activity in dividing cells and possesses other effect that may contribute to its immunomodulating activity., ... In this study, we examined the effect of A771726 /active metabolite of leflunomide/ on osteoclast formation and bone-resorbing activity in vitro, using cultures of bone marrow-derived osteoclast progenitors and purified functionally mature osteoclasts, and then we elucidated the molecular mechanism of action of the effect of A771726 on osteoclasts. A771726 inhibited osteoclast formation from macrophage colony-stimulating factor (M-CSF)-dependent osteoclast progenitors in the presence of receptor activator of nuclear factor kappa B (NF-kappaB) ligand (RANKL), without any other types of cells present, in a dose-related manner, similar to the inhibition in cultures of unfractionated bone marrow cells. In addition, A771726 suppressed bone resorption by isolated mature osteoclasts. These results indicate that A771726 directly and intrinsically inhibited the differentiation and function of osteoclast lineage cells without any mediation by other cells. The inhibition by A771726 was not restored by the simultaneous addition of uridine, and may be independent of the blockade of NF-kappaB activation and the tyrosine phosphorylation of proteins. Thus, leflunomide, through its active metabolite, has the potential to prevent bone loss by directly inhibiting osteoclastogenesis and osteoclast function. This inhibition suggests a novel mechanism for leflunomide in the retardation of the joint destruction observed in rheumatoid arthritis patients.
Record name Leflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Leflunomide

Color/Form

Crystals from toluene

CAS RN

75706-12-6
Record name Leflunomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75706-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leflunomide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075706126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name leflunomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name leflunomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEFLUNOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G162GK9U4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-166 °C, 166.5 °C, 165 - 166 °C
Record name Leflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 0.05 mol of 5-methylisoxazole-4-carbonyl chloride (7.3 g) in 20 ml of acetonitrile is added drop wise at room temperature to a solution of 0.1 mol of 4-trifluoromethylaniline (16.1 g)in 150 ml of acetonitrile. After stirring for 20 minutes, the precipitated 4-trifluoromethylaniline hydrochloride is filtered off with suction and washed twice with 20 ml of acetonitrile each time, and the combined filtrates are concentrated under reduced pressure. The yield is 12.8 g of white, crystalline N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (compound 1). Melting point from toluol 166,5° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.05 mol of 4-methylisoxazole-4-carbonyl chloride (7.3 g) in 20 ml of acetonitrile is added dropwise, at room temperature, to a solution of 0.1 mol of 4-trifluoromethylaniline (16.1 g) in 150 ml of acetonitrile. After stirring for 20 minutes, the precipitated 4-trifluoromethylaniline hydrochloride is filtered off with suction and washed twice with 20 ml of acetonitrile on each occasion, and the combined filtrates are concentrated under reduced pressure. Yield: 12.8 g of white, crystalline N-(4-trifluoromethylphenyl)-5-methylisoxa-zole-4-catboxamide (leflunomide).
Name
4-methylisoxazole-4-carbonyl chloride
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 0.05 mol of 5-methylisoxazole-4-carbonyl chloride (7.3 g) in 20 ml of acetonitrile is added dropwise at room temperature to a solution of 0.1 mol of 4-trifluoromethylaniline (16.1 g) in 150 ml of acetonitrile. After stirring for 20 minutes, the precipitated 4-trifluoromethylaniline hydrochloride is filtered off with suction and washed twice with 20 ml of acetonitrile each time and the combined filtrates are concentrated under reduced pressure. 12.8 g of white crystalline 5-methylisoxazole-4-carboxylic acid (4-trifluoromethyl)-anilide (compound 1) are thus obtained.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Trifluoromethylaniline (5.75 g, 35.7 mm) was suspended in a solution of NaHCO3 (3.16 g, 37.6 mm) in water (30 ml). The suspension was warmed to 50° C. and then rapid stirring was begun. 5-Methylisoxazole-4-carboxylic acid chloride prepared by the procedure of Example 1 (5 g, 34.4 mm) was added dropwise to the rapidly stirred suspension over 20 min. After cessation of the addition, the mixture was stirred for another 2 h. The mixture was then allowed to cool to ambient temperature and leflunomide was isolated as a white powder by filtration. Drying at 60° C. gave leflunomide (8.2 g, 88%) in 96% purity by HPLC analysis.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leflunomide
Reactant of Route 2
Reactant of Route 2
Leflunomide
Reactant of Route 3
Reactant of Route 3
Leflunomide
Reactant of Route 4
Reactant of Route 4
Leflunomide
Reactant of Route 5
Reactant of Route 5
Leflunomide
Reactant of Route 6
Reactant of Route 6
Leflunomide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。